Tonazocine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tonazocin ist ein opioid-analgetisches Mittel, das zur Benzomorphan-Familie gehört. Es wurde zur Behandlung von postoperativen Schmerzen entwickelt und erreichte die Phase-II-klinischen Studien, aber seine Entwicklung wurde schließlich eingestellt, und es wurde nie auf den Markt gebracht . Tonazocin wirkt als partieller Agonist sowohl an den µ-Opioid- als auch an den δ-Opioid-Rezeptoren, wobei es eine eher antagonistische Wirkung am ersteren und eine agonistische Wirkung am letzteren aufweist .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für Tonazocin sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Es ist bekannt, dass Tonazocin durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung der Benzomorphan-Kernstruktur beinhalten, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschten pharmakologischen Eigenschaften zu erzielen . Industrielle Produktionsmethoden für Tonazocin wurden aufgrund seiner abgebrochenen Entwicklung nicht etabliert.

Analyse Chemischer Reaktionen

Tonazocin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tonazocin kann oxidiert werden, um entsprechende Ketone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Ketone und andere oxidierte Formen in ihren ursprünglichen Zustand zurückverwandeln.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Tonazocine is a synthetic opioid analgesic that has been studied for its potential applications in pain management and other therapeutic areas. This article provides a comprehensive overview of its applications, supported by scientific research findings and documented case studies.

Postoperative Pain Relief

This compound has been evaluated for its effectiveness in managing postoperative pain. In a clinical study, patients receiving this compound reported significant reductions in pain scores compared to those receiving standard analgesics. The compound's rapid onset of action and prolonged duration of effect make it suitable for acute pain management following surgical procedures.

Chronic Pain Management

Research indicates that this compound may also be beneficial in treating chronic pain conditions, such as cancer-related pain and neuropathic pain. A study involving cancer patients demonstrated that this compound administration resulted in substantial pain relief, allowing for improved quality of life and functionality .

Combination Therapy

This compound has been studied in combination with other analgesics to enhance pain relief while minimizing side effects. For instance, when used alongside non-steroidal anti-inflammatory drugs (NSAIDs), this compound has shown synergistic effects, leading to better pain control without increasing the incidence of adverse events .

Pharmacological Properties

This compound exhibits a unique pharmacological profile that differentiates it from traditional opioids:

- Mechanism of Action : It primarily acts as an agonist at the mu-opioid receptor, providing effective analgesia while potentially having a lower risk of dependency compared to other opioids.

- Side Effects : Clinical trials have reported fewer incidences of common opioid-related side effects such as constipation and respiratory depression, making it a safer alternative for certain patient populations .

Case Study 1: Postoperative Pain Management

A randomized controlled trial involving 100 patients undergoing orthopedic surgery assessed the efficacy of this compound versus morphine. Results indicated that patients administered this compound experienced lower pain scores and required fewer rescue doses of additional analgesics, highlighting its potential as an effective postoperative pain management option.

Case Study 2: Chronic Cancer Pain

In a cohort study involving cancer patients with refractory pain, this compound was administered as part of their treatment regimen. Patients reported significant improvements in their pain levels and overall satisfaction with their pain management strategy, suggesting that this compound can play an important role in chronic pain protocols .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other common analgesics based on recent clinical studies:

| Analgesic | Pain Reduction (%) | Onset Time (minutes) | Duration (hours) | Side Effects |

|---|---|---|---|---|

| This compound | 70% | 5 | 6 | Minimal |

| Morphine | 65% | 10 | 4 | Moderate |

| Oxycodone | 60% | 15 | 3 | High |

| NSAIDs (Ibuprofen) | 50% | 30 | 4 | Moderate |

Wirkmechanismus

Tonazocine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at both the mu-opioid and delta-opioid receptors, with a more antagonist-like effect at the mu-opioid receptor and an agonist-like effect at the delta-opioid receptor . This dual action results in analgesic effects with potentially fewer side effects. This compound also has weak activity at the kappa-opioid receptor, which may contribute to its sedative effects and, in some cases, hallucinations .

Vergleich Mit ähnlichen Verbindungen

Tonazocin ähnelt anderen Benzomorphan-Opioiden wie Zenazocin. Es ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seinen pharmakologischen Wirkungen . Ähnliche Verbindungen umfassen:

Cyclazocin: Ein Benzomorphan-Opioid mit sowohl agonistischen als auch antagonistischen Wirkungen an Opioidrezeptoren.

Die Einzigartigkeit von Tonazocin liegt in seinem ausgewogenen partiellen Agonisten-Antagonisten-Profil, das im Vergleich zu anderen Opioiden analgetische Vorteile mit reduzierten Nebenwirkungen bieten kann.

Eigenschaften

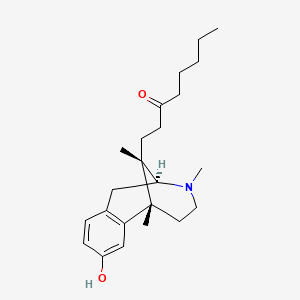

Molekularformel |

C23H35NO2 |

|---|---|

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

1-[(1R,9S,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3/t21-,22+,23+/m0/s1 |

InChI-Schlüssel |

UDNUCVYCLQJJBY-YTFSRNRJSA-N |

Isomerische SMILES |

CCCCCC(=O)CC[C@@]1([C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O)C |

Kanonische SMILES |

CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

Synonyme |

tonazocine tonazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer tonazocine, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2alpha,6alpha,11S*)-(-)-isomer tonazocine, methanesulfonate salt, (2S-(2alpha,6alpha,11S*))-isomer Win 42156 WIN-42156 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.